

# Spectroscopic Analysis of Ethyl 4-pyridylacetate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Ethyl 4-pyridylacetate

Cat. No.: B032410

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Ethyl 4-pyridylacetate**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for obtaining such data.

## Introduction

**Ethyl 4-pyridylacetate** is a pyridine derivative with applications in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its role in chemical reactions. This document details the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectral data of **Ethyl 4-pyridylacetate**.

## Spectroscopic Data

The following sections present the quantitative NMR and IR data for **Ethyl 4-pyridylacetate** in a structured tabular format for ease of reference and comparison.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.54	Doublet	2H	H-2, H-6 (Pyridine ring)
7.24	Doublet	2H	H-3, H-5 (Pyridine ring)
4.17	Quartet	2H	-O-CH <sub>2</sub> - (Ethyl group)
3.65	Singlet	2H	-CH <sub>2</sub> - (Methylene bridge)
1.26	Triplet	3H	-CH <sub>3</sub> (Ethyl group)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
170.8	C=O (Ester carbonyl)
149.9	C-2, C-6 (Pyridine ring)
145.3	C-4 (Pyridine ring)
124.3	C-3, C-5 (Pyridine ring)
61.2	-O-CH <sub>2</sub> - (Ethyl group)
40.8	-CH <sub>2</sub> - (Methylene bridge)
14.1	-CH <sub>3</sub> (Ethyl group)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2981	Medium	C-H stretch (Aliphatic)
1734	Strong	C=O stretch (Ester)
1607	Strong	C=C stretch (Pyridine ring)
1416	Medium	C-H bend (CH <sub>2</sub> )
1225	Strong	C-O stretch (Ester)
1028	Strong	C-O stretch (Ester)
812	Strong	C-H out-of-plane bend (Aromatic)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **Ethyl 4-pyridylacetate** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer.
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Spectral Width: 8278 Hz
- Acquisition Time: 3.98 s

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer.
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 23810 Hz
- Acquisition Time: 1.39 s

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat **Ethyl 4-pyridylacetate** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

#### Data Acquisition:

- Instrument: Bruker Tensor 27 FT-IR spectrometer with an ATR accessory.[\[1\]](#)
- Technique: ATR-Neat.[\[1\]](#)
- Spectral Range: 4000 - 400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 32

- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

## Visualization

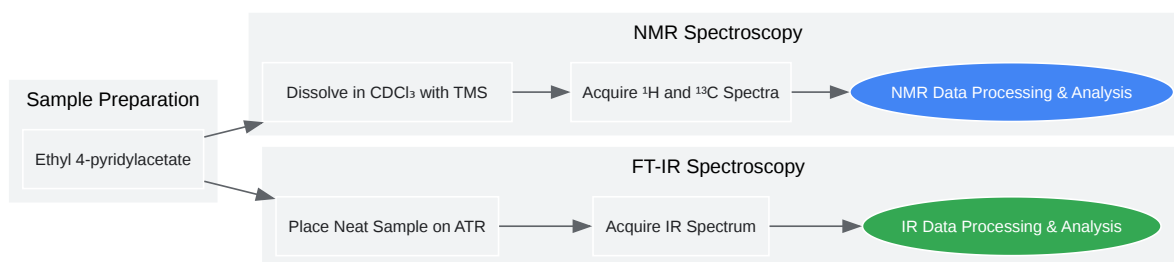
### Chemical Structure of Ethyl 4-pyridylacetate

The following diagram illustrates the molecular structure of **Ethyl 4-pyridylacetate**.

Caption: Molecular structure of **Ethyl 4-pyridylacetate**.

## Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining the spectroscopic data presented in this guide.



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## References

- 1. Ethyl pyridine-4-acetate | C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]

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